4-Amino-8-bromo-6-methylquinoline chemical structure and physicochemical properties
4-Amino-8-bromo-6-methylquinoline chemical structure and physicochemical properties
An In-depth Technical Guide to 4-Amino-8-bromo-6-methylquinoline
Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 4-Amino-8-bromo-6-methylquinoline. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, certain physicochemical properties and spectral data presented herein are predicted based on established chemical principles and data from structurally analogous compounds. This information is intended for research and development professionals and should be supplemented with experimental verification.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic pharmaceuticals. Within this class, 4-aminoquinoline derivatives have emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This framework is the basis for some of the most impactful drugs developed, most notably antimalarial agents like chloroquine and amodiaquine.[1][2][3] The versatility of the 4-aminoquinoline core has led to its exploration in numerous therapeutic areas, including cancer, leishmaniasis, viral infections, and inflammatory diseases.[1][4]
This guide focuses on a specific, functionalized derivative: 4-Amino-8-bromo-6-methylquinoline . By dissecting its structure, proposing a viable synthetic pathway, and predicting its physicochemical and spectral properties, we aim to provide a valuable resource for researchers interested in leveraging this molecule as a building block for novel drug discovery and development programs.
Chemical Structure and Physicochemical Properties
4-Amino-8-bromo-6-methylquinoline is a substituted quinoline with the following key identifiers:
The structure features a quinoline core with an amino group at position 4, a bromine atom at position 8, and a methyl group at position 6. These substituents are expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for biological interactions.
Table 1: Core Identifiers and Predicted Physicochemical Properties of 4-Amino-8-bromo-6-methylquinoline
| Property | Value / Prediction | Rationale / Reference |
| IUPAC Name | 8-Bromo-6-methylquinolin-4-amine | Standard nomenclature |
| CAS Number | 1189105-62-1 | Santa Cruz Biotechnology[5] |
| Molecular Formula | C₁₀H₉BrN₂ | Santa Cruz Biotechnology[5] |
| Molecular Weight | 237.10 g/mol | Santa Cruz Biotechnology[5] |
| Appearance | Predicted to be a solid at room temperature. | Based on related substituted bromo-methyl-quinolines.[6] |
| Melting Point | Data not available. | Requires experimental determination. |
| Boiling Point | Data not available. | Likely to decompose at high temperatures. |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | Common for heterocyclic aromatic compounds. |
| pKa (Predicted) | ~5-6 (Quinoline N), ~3-4 (Amino N) | The quinoline nitrogen is a weak base. The electron-withdrawing bromine atom is expected to lower the pKa of both basic centers compared to unsubstituted 4-aminoquinoline.[4][7] |
| logP (Predicted) | ~2.5 - 3.5 | The bromine and methyl groups increase lipophilicity compared to the parent 4-aminoquinoline. |
Proposed Synthesis and Experimental Protocol
Caption: Proposed multi-step synthesis of 4-Amino-8-bromo-6-methylquinoline.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 8-Bromo-6-methylquinoline via Skraup Reaction
The Skraup synthesis is a classic and effective method for constructing the quinoline core from an aniline.[6][8][9]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Charge Reagents: To the flask, add 2-bromo-4-methylaniline (1.0 eq). Cautiously add concentrated sulfuric acid (approx. 3.0 eq) with cooling.
-
Add Glycerol: Slowly add glycerol (approx. 3.0-4.0 eq) to the stirred mixture.
-
Add Oxidant: Add a suitable oxidizing agent, such as nitrobenzene or arsenic acid (a milder alternative), to the mixture.[9] The reaction can be highly exothermic and requires careful control.
-
Heating: Heat the reaction mixture cautiously to approximately 120-140 °C. Maintain this temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., NaOH solution) until the product precipitates.
-
Purification: The crude 8-Bromo-6-methylquinoline can be purified by steam distillation or column chromatography on silica gel.
Step 2: Synthesis of 4-Chloro-8-bromo-6-methylquinoline
Activation of the C4 position is achieved by converting the intermediate to a 4-chloro derivative, which is an excellent leaving group.[6][10]
-
Reaction Setup: In a dry flask equipped with a reflux condenser and a calcium chloride drying tube, place the 8-Bromo-6-methylquinoline (1.0 eq) from the previous step.
-
Add Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization: Neutralize the solution with a base, such as aqueous ammonia or sodium carbonate, causing the product to precipitate.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be used for purification.
Step 3: Synthesis of 4-Amino-8-bromo-6-methylquinoline
The final step involves a nucleophilic aromatic substitution (SNAr) to install the amino group.[1][4]
-
Reaction Setup: In a sealed pressure vessel, combine 4-Chloro-8-bromo-6-methylquinoline (1.0 eq), a suitable solvent like phenol or a high-boiling alcohol, and a source of ammonia (e.g., ammonium carbonate or a solution of ammonia in an alcohol).
-
Heating: Heat the sealed vessel to 150-180 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent and wash with an aqueous base to remove any phenolic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 4-Amino-8-bromo-6-methylquinoline.
Predicted Spectral Characterization
The following spectral characteristics are predicted based on the analysis of similar substituted quinolines.[11][12][13][14][15]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 7.0-9.0 ppm): The spectrum is expected to show distinct signals for the four protons on the quinoline ring system. The proton at C2, adjacent to the nitrogen, will likely be the most downfield. The protons at C5 and C7 will appear as singlets due to the substitution pattern, while the protons at C2 and C3 will likely appear as doublets.
-
Amino Protons (δ 5.0-6.0 ppm): A broad singlet corresponding to the two protons of the NH₂ group. The chemical shift can vary depending on the solvent and concentration.
-
Methyl Protons (δ 2.4-2.6 ppm): A sharp singlet integrating to three protons.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ 110-160 ppm): Ten distinct signals are expected for the carbon atoms of the quinoline core. The carbon atom C4 attached to the amino group and C8 attached to the bromine will show characteristic shifts influenced by these substituents.
-
Methyl Carbon (δ ~20 ppm): A signal in the aliphatic region corresponding to the methyl group carbon.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretching (3300-3500 cm⁻¹): A pair of medium-to-strong absorption bands characteristic of a primary amine.
-
C-H Stretching (2900-3100 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations.
-
C=N and C=C Stretching (1500-1650 cm⁻¹): Multiple strong bands corresponding to the quinoline aromatic system.
-
C-Br Stretching (500-650 cm⁻¹): A weak to medium band in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak. A characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[16]
-
Fragmentation: Common fragmentation pathways may include the loss of H, HCN, or the methyl radical, leading to characteristic fragment ions.[17]
-
Potential Biological Activity and Applications
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[18][19] The primary mechanism of action for drugs like chloroquine involves accumulation in the acidic food vacuole of the malaria parasite. There, they interfere with the detoxification of heme—a byproduct of hemoglobin digestion—by preventing its polymerization into hemozoin crystals. The resulting buildup of free heme is toxic to the parasite.[20][21]
The specific substituents on 4-Amino-8-bromo-6-methylquinoline are poised to modulate its biological profile:
-
4-Amino Group: Essential for the antimalarial pharmacophore, involved in hydrogen bonding and accumulation in the acidic vacuole.[7]
-
8-Bromo Group: Increases lipophilicity, which could enhance membrane permeability. Its electron-withdrawing nature can affect the basicity (pKa) of the quinoline nitrogen, potentially altering the degree of accumulation in the parasite's vacuole.[7]
-
6-Methyl Group: A small lipophilic group that can influence binding to biological targets through steric and hydrophobic interactions.
Beyond its potential as an antimalarial agent, the broader 4-aminoquinoline class has been investigated for a wide range of other therapeutic applications, including:
Therefore, 4-Amino-8-bromo-6-methylquinoline represents a promising starting point for the synthesis of new chemical entities for screening across these and other disease areas.
Caption: Key pharmacophoric features of the 4-aminoquinoline scaffold.
Conclusion
4-Amino-8-bromo-6-methylquinoline is a heterocyclic compound with significant potential as an intermediate in medicinal chemistry and drug discovery. While experimental data remains scarce, this guide provides a robust, theory-based foundation for its synthesis and characterization. Its structure combines the biologically validated 4-aminoquinoline core with substituents that are expected to fine-tune its physicochemical properties and biological activity. The proposed synthetic pathway offers a practical approach for its preparation, enabling further investigation into its potential as a precursor for a new generation of therapeutic agents. The predictions laid out in this document await experimental validation, which will be crucial in unlocking the full potential of this promising molecule.
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